5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
Overview
Description
5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid: is an organic compound with the molecular formula C20H12N2O8 and a molecular weight of 408.32 g/mol . This compound is characterized by the presence of a pyrimidine ring connected to two isophthalic acid moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid typically involves the reaction of pyrimidine derivatives with isophthalic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of pharmaceuticals and as a ligand in biochemical studies .
Industry: In industrial applications, this compound is used in the production of advanced materials with specific properties, such as high thermal stability and porosity .
Mechanism of Action
The mechanism by which 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can facilitate chemical reactions by providing a suitable environment for the reactants .
Comparison with Similar Compounds
- 5,5’-(Pyridine-2,5-diyl)diisophthalic acid
- 5,5’-(Pyridine-3,5-diyl)diisophthalic acid
- 5,5’-(Pyridine-4,5-diyl)diisophthalic acid
Comparison: Compared to these similar compounds, 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid has a unique pyrimidine ring, which can influence its chemical reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in specific applications where the properties of the pyrimidine ring are advantageous .
Properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)pyrimidin-5-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-16(22-8-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQYQWKCCRKMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=C(N=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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